

A Comparative Guide to Tight Junction Modulating Peptides: AT-1002 TFA vs. Alternatives

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Compound of Interest

Compound Name: AT-1002 TFA

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For researchers and drug development professionals, modulating the integrity of epithelial tight junctions (TJs) represents a promising strategy for treating barrier-related diseases and enhancing drug delivery. **AT-1002 TFA** (Larazotide Acetate), a first-in-class zonulin antagonist, is a leading candidate for strengthening a compromised epithelial barrier. This guide provides an objective comparison of Larazotide Acetate with other peptide-based TJ modulators, supported by experimental data and detailed methodologies.

AT-1002 TFA (Larazotide Acetate): A Tight Junction Enhancer

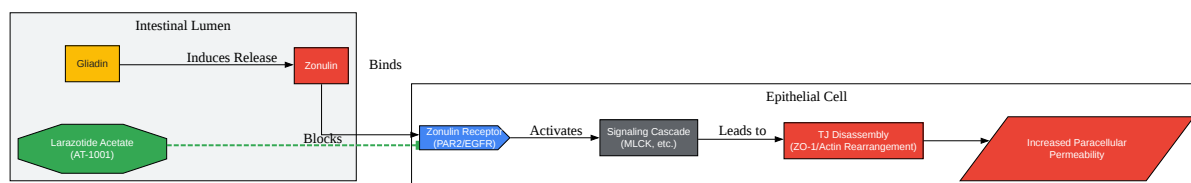
Larazotide Acetate (also known as AT-1001) is a synthetic eight-amino-acid peptide (Sequence: Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a tight junction regulator by preventing their disassembly.^{[1][2]} It is the trifluoroacetate (TFA) salt of the active peptide, larazotide.^[3] Its primary mechanism involves antagonizing the zonulin pathway, which is often upregulated in inflammatory conditions like celiac disease, leading to increased intestinal permeability.^[4]

Mechanism of Action

In certain pathological states, luminal antigens like gliadin can trigger the release of zonulin.^[5] Zonulin then binds to a receptor complex on the surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).^[4] This initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton and the

displacement of key TJ proteins like Zonula Occludens-1 (ZO-1), ultimately increasing paracellular permeability.[5][6]

Larazotide Acetate acts as a competitive antagonist, blocking zonulin from binding to its receptor and thereby preserving the integrity of the tight junction barrier.[5]



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Caption: Larazotide Acetate's mechanism as a zonulin antagonist.

Performance Data

Larazotide Acetate has been shown to effectively counteract barrier disruption in various in vitro models. It prevents the drop in Transepithelial Electrical Resistance (TEER), a measure of barrier integrity, and reduces the flux of paracellular markers.

Model System	Challenge Agent	Larazotide Concentration	Key Result	Reference(s)
Caco-2 BBe1 Cells	Anoxia/Reoxygenation	10 μ M	Significantly increased TEER compared to untreated injured cells.	[4][7]
Caco-2 Cells	AT-1002 (Zonulin Agonist)	Not Specified	Inhibited the AT-1002-induced reduction in TEER.	[6][8]
Caco-2 Cells	Gliadin Fragments	Not Specified	Prevented the redistribution and rearrangement of ZO-1 and actin.	[6][8]
Murine Organoids	AT-1002 (Zonulin Agonist)	12.5 mM	Prevented the ~10-fold increase in 4 kDa dextran flux.	[9]
Celiac Patients	Gluten Challenge	0.5 mg (oral, TID)	Significantly improved gastrointestinal symptoms vs. placebo.	[10]
Celiac Patients	Gluten Challenge	Various Doses	No significant difference in lactulose/mannitol ratio vs. placebo.	[11][12]

A Critical Distinction: AT-1001 vs. AT-1002

It is crucial to distinguish Larazotide Acetate (AT-1001) from another peptide often cited in TJ literature, AT-1002. While both originate from research on the *Vibrio cholerae* Zonula Occludens Toxin (Zot), their functions are diametrically opposed.

- AT-1001 (Larazotide Acetate): An 8-mer peptide (GGVLVQPG) that is a zonulin antagonist, which strengthens or preserves the TJ barrier.[\[1\]](#)[\[2\]](#)
- AT-1002 (FCIGRL): A 6-mer peptide (Phe-Cys-Ile-Gly-Arg-Leu) that is a zonulin agonist, which opens or disrupts the TJ barrier.[\[13\]](#)[\[14\]](#) It binds to the same receptor as larazotide but with higher affinity, making it a useful experimental tool to induce permeability and a potential candidate for enhancing drug delivery.[\[15\]](#)[\[16\]](#)

Alternative TJ-Modulating Peptides: The Barrier Openers

In contrast to Larazotide Acetate, most other TJ-modulating peptides are designed to transiently increase paracellular permeability, primarily for the purpose of enhancing the delivery of therapeutic agents across epithelial barriers.

Claudin-Targeting Peptides

Claudins are primary determinants of TJ permeability. Peptides that target their extracellular loops can reversibly open the paracellular pathway. A notable example is derived from the *Clostridium perfringens* enterotoxin (C-CPE), which binds to specific claudins (e.g., claudin-4).

Peptide Class/Example	Target	Mechanism	Primary Effect	Potential Application
C-CPE and derivatives	Claudin-3, -4, etc.	Binds to the second extracellular loop of specific claudins, removing them from the TJ.	Increases paracellular permeability.	Enhancing mucosal drug/vaccine delivery.[17][18]
C1C2	Claudin-1	Peptidomimetic of claudin-1's first extracellular loop.	Transiently increases ion and macromolecule permeability.	Enhancing regional analgesia.[19]

Occludin-Targeting Peptides

Synthetic peptides that mimic the extracellular domains of occludin can interfere with TJ integrity and increase permeability.

Peptide Class/Example	Target	Mechanism	Primary Effect	Potential Application
Occludin Loop Peptides	Occludin	Peptides corresponding to occludin's extracellular loops perturb barrier function.	Reversibly disrupts the transepithelial permeability barrier.	Enhancing drug delivery.[20]

Other Modulatory Peptides

Other strategies involve targeting intracellular regulatory pathways that control TJ dynamics.

Peptide Class/Example	Target	Mechanism	Primary Effect	Potential Application
L-R5 (ZIP derivative)	Occludin-PKCζ Interaction	Competitively inhibits the binding of PKCζ to occludin, preventing phosphorylation.	Decreases expression of ZO-1 and occludin, increasing permeability.	Drug delivery enhancement. [21]
PIP250	PP1-MYPT1 Interaction	Disrupts the interaction between Protein Phosphatase 1 (PP1) and MYPT1, increasing MLC phosphorylation.	Decreases epithelial barrier function.	Oral permeation enhancer for antibiotics. [22]

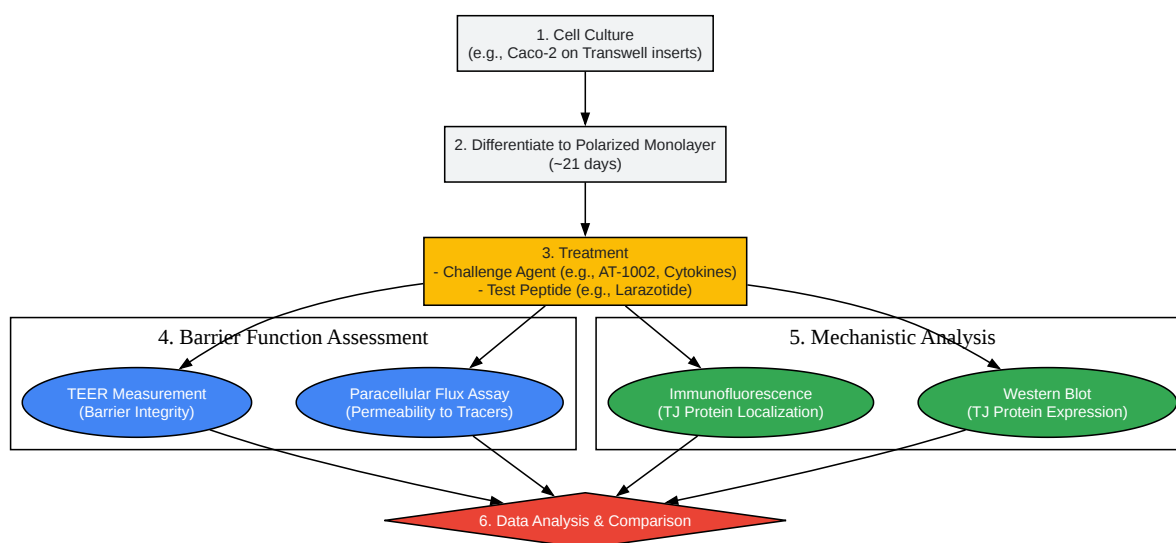
Head-to-Head Comparison Summary

Peptide	Target	Mechanism of Action	Primary Effect on Barrier	Primary Application
AT-1002 TFA (Larazotide)	Zonulin Receptor	Zonulin Antagonist	Strengthens / Protects	Treatment of barrier dysfunction (e.g., Celiac Disease)
Claudin-Targeting Peptides	Claudin Extracellular Loops	Disrupts claudin interactions	Opens / Disrupts	Drug delivery enhancement
Occludin-Targeting Peptides	Occludin Extracellular Loops	Disrupts occludin interactions	Opens / Disrupts	Drug delivery enhancement
PKCζ/MLCP Inhibitors	Intracellular Kinases/Phosphatases	Modulates TJ protein phosphorylation	Opens / Disrupts	Drug delivery enhancement

Key Experimental Protocols

The assessment of tight junction modulation relies on a set of core in vitro experiments.

Experimental Workflow Diagram



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